Esafoxolaner - 1096103-99-9

Esafoxolaner

Catalog Number: EVT-267727
CAS Number: 1096103-99-9
Molecular Formula: C26H17ClF9N3O3
Molecular Weight: 625.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Eprinomectin; Esafoxolaner; Praziquantel (component of).
Source and Classification

Esafoxolaner is derived from a family of compounds known as isoxazolines, which are characterized by a five-membered heterocyclic structure containing an isoxazole ring. Its chemical structure includes multiple fluorinated groups that contribute to its potency and stability. The compound is classified under the International Nonproprietary Name system as esafoxolaner, with the chemical formula C26H17ClF9N3O3C_{26}H_{17}ClF_9N_3O_3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of esafoxolaner involves several key steps:

  1. Formation of the Isoxazoline Ring: The initial step typically includes the reaction of a substituted benzyl chloride with a hydroxylamine derivative to create the isoxazoline core.
  2. Functionalization: This core is then further modified through various functionalization reactions to introduce trifluoromethyl groups and other substituents that enhance biological activity .
  3. Crystallization: The compound can be crystallized from solvents such as toluene, producing different crystalline forms that may exhibit varied solubility and stability characteristics .

The synthesis process has been optimized for efficiency and yield, allowing for scalable production suitable for commercial applications.

Molecular Structure Analysis

Structure and Data

Esafoxolaner's molecular structure can be represented by the following key identifiers:

  • InChI: InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1
  • InChI Key: OXDDDHGGRFRLEE-QHCPKHFHSA-N
  • SMILES: C1C(=NO[C@@]1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F

The structural complexity of esafoxolaner includes multiple rings and functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Esafoxolaner undergoes several types of chemical reactions:

  1. Oxidation: Under specific conditions, esafoxolaner can be oxidized to form various oxides.
  2. Reduction: Reduction reactions are employed to modify functional groups within the compound.
  3. Substitution Reactions: These are common due to the presence of trifluoromethyl groups; reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various catalysts are utilized .

These reactions are crucial for modifying the compound's properties or enhancing its efficacy against parasites.

Mechanism of Action

Process and Data

Esafoxolaner's mechanism of action involves selective inhibition of neurotransmission in arthropods. It specifically targets gamma-aminobutyric acid receptors (GABA receptors), leading to uncontrolled neuronal activity and eventual paralysis in parasites. This selective toxicity allows for effective pest control while minimizing risks to mammals .

The data indicate that esafoxolaner induces hyperexcitation in the central nervous system of target organisms, resulting in their death without significant toxicity to treated animals .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Esafoxolaner exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 540.87 g/mol
  • Solubility: Soluble in organic solvents like ethanol and toluene but poorly soluble in water.
  • Stability: Stable under standard storage conditions but sensitive to light and moisture.

These properties influence its formulation in veterinary products, ensuring effective delivery while maintaining stability during storage .

Applications

Scientific Uses

Esafoxolaner is primarily used in veterinary medicine for:

  1. Ectoparasiticide: Effective against fleas, ticks, and other ectoparasites in dogs and cats.
  2. Combination Formulations: Often included in combination products with eprinomectin and praziquantel for broader spectrum efficacy against multiple parasitic infections.
  3. Research Applications: Studies on its efficacy have demonstrated high success rates in treating infestations caused by species such as Felicola subrostratus, with clinical trials showing up to 100% efficacy at specified follow-up intervals .

Esafoxolaner's unique properties make it a valuable tool in managing parasitic diseases in companion animals while contributing to ongoing research into new therapeutic applications.

Introduction to Esafoxolaner in Veterinary Parasitology

Chemical Classification and Pharmacological Role of Isoxazoline Derivatives

Isoxazolines constitute a class of synthetic insecticides and acaricides characterized by their unique heterocyclic structure featuring an isoxazole ring. Esafoxolaner ((S)-4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-naphthalene-1-carboxamide) is the purified (S)-enantiomer of racemic afoxolaner. This enantiomeric purification represents a significant refinement, as the (S)-isomer demonstrates superior binding affinity to arthropod GABA-gated chloride channels compared to its racemic counterpart [3] [4]. The molecular optimization reduces the effective dose required for parasiticide activity while potentially minimizing pharmacological load on the host animal.

Pharmacological Mechanism: Esafoxolaner functions as a non-competitive antagonist at GABA receptors and a blocker of glutamate-gated chloride channels (GluCls) in arthropod nervous systems. This dual mechanism induces neuronal hyperexcitation, paralysis, and death in target parasites. Crucially, esafoxolaner exhibits >500-fold greater selectivity for insect and acarid GABA receptors versus mammalian counterparts, explaining its selective toxicity [3] [4]. This specificity stems from structural differences in the receptor binding sites between arthropods and mammals, allowing esafoxolaner to potently disrupt invertebrate neurotransmission without significant interaction with mammalian neural pathways.

Physicochemical and Pharmacokinetic Advantages: As a topically administered compound, esafoxolaner demonstrates optimal properties for transcutaneous absorption and systemic distribution. Following topical application at the minimum recommended dose (1.44 mg/kg), plasma concentrations reach maximal levels (mean Cmax: 130 ng/mL) within approximately 7 days (mean Tmax: 7.1 days) [3]. Its prolonged elimination half-life (mean T1/2: 21.7 days) sustains plasma concentrations above efficacy thresholds for at least one month, providing persistent protection against ectoparasites. The compound's lipophilicity facilitates distribution through the sebaceous glands and across the skin barrier, while its molecular stability resists metabolic degradation, contributing to its extended duration of action [3].

Table 1: Comparative Properties of Key Isoxazoline Derivatives in Veterinary Use

CompoundEnantiomeric FormPrimary Molecular TargetsTopical BioavailabilityMean Elimination Half-Life (Days)Molecular Weight (g/mol)
EsafoxolanerPurified (S)-enantiomerGABA/Glutamate-gated Cl- channels47.2%21.7721.99
AfoxolanerRacemic mixtureGABA/Glutamate-gated Cl- channelsN/A (oral administration)11-15 (dogs)723.99
FluralanerRacemic mixtureGABA/Glutamate-gated Cl- channels~20% (cats)12-15 (cats)554.21
LotilanerRacemic mixtureGABA/Glutamate-gated Cl- channelsN/A (oral administration)30.5 (cats)581.82

Historical Development and Commercialization of Esafoxolaner

The development trajectory of esafoxolaner follows the broader introduction of isoxazolines into veterinary medicine, beginning with afoxolaner's 2013 approval. Afoxolaner, a racemic mixture containing both (R)- and (S)-enantiomers, was initially commercialized as NexGard® for dogs, representing the first oral isoxazoline parasiticide [4]. While effective, the racemic formulation required higher dosing (typically 2.5-6.8 mg/kg) to achieve therapeutic efficacy. Research subsequently revealed that the acaricidal and insecticidal activity resided predominantly in the (S)-enantiomer, prompting efforts to isolate and develop this purified isomer—esafoxolaner—to enhance potency and reduce the total drug load [3] [4].

Commercialization Milestones: The strategic development of esafoxolaner focused on feline applications, addressing the historical lack of broad-spectrum topical products combining ectoparasiticides with endoparasiticides. Boehringer Ingelheim Animal Health pioneered this approach, formulating esafoxolaner with eprinomectin (a macrocyclic lactone anthelmintic) and praziquantel (a cestocide) into a novel topical solution. After extensive efficacy and pharmacokinetic studies conducted between 2015-2018 [1] [3], the product (NexGard® COMBO) received FDA approval in April 2023, becoming the first and only feline parasiticide combining these three active ingredients [2] [8]. This approval was based on a comprehensive dossier including five controlled laboratory studies demonstrating ≥95% efficacy against Ixodes ricinus and Ixodes scapularis ticks for at least one month post-treatment [1], and field studies confirming efficacy against fleas, ticks, mites, and intestinal helminths.

Global Recognition: Following U.S. approval, NexGard® COMBO gained regulatory acceptance in Canada (January 2022) and the European Union [8]. Its approval represented a paradigm shift in feline parasite management by offering veterinarians and owners a "one-and-done" monthly topical solution addressing the most prevalent internal and external parasites simultaneously. The product's launch emphasized its unique position as the only broad-spectrum feline parasiticide including praziquantel for tapeworm treatment within a monthly topical regimen [2]. This commercial positioning addressed a significant gap in feline parasite control, where tapeworm treatments traditionally required separate oral administration.

Table 2: Historical Development Timeline of Esafoxolaner

YearDevelopment MilestoneSignificance
2013Introduction of racemic afoxolaner (NexGard®) for dogsFirst commercial isoxazoline parasiticide; established class efficacy and safety in dogs
2015-2017Laboratory efficacy studies of topical esafoxolaner formulations against Ixodes spp. ticksDemonstrated 91-100% efficacy against European and North American tick species for ≥1 month [1]
2018Pharmacokinetic studies establishing esafoxolaner profile in catsConfirmed systemic absorption (Tmax: ~7 days), half-life (~21 days), and dose proportionality [3]
2021Publication of reproductive safety data in breeding catsEstablished safety of NexGard® COMBO in breeding females and offspring [5]
2023FDA approval of NexGard® COMBO (April 24, 2023)First commercial product containing esafoxolaner; first feline topical with tapeworm coverage [2] [8]
2024Field efficacy confirmation in European natural infestations (Greece)Demonstrated 100% efficacy against common feline parasites in multiparasitized cats [6] [7]

Scope of Esafoxolaner in Integrated Parasite Management

Integrated parasite management (IPM) in companion animals requires multifaceted strategies addressing diverse ecto- and endoparasites with zoonotic potential. Esafoxolaner's primary role within IPM stems from its broad-spectrum ectoparasiticide activity, synergized by its combination with eprinomectin and praziquantel in NexGard® COMBO. This triple combination delivers a unified approach to controlling arthropod infestations while simultaneously reducing helminthic infections, thereby minimizing environmental contamination with parasitic developmental stages.

Ectoparasite Spectrum and Efficacy: Esafoxolaner demonstrates high efficacy against the most prevalent tick species affecting cats globally. Laboratory studies established its potency against Ixodes ricinus (European castor bean tick) and Ixodes scapularis (black-legged tick), with immediate (48-hour post-treatment) and persistent efficacy ranging between 91-100% for at least five weeks post-application [1]. Field studies in Greece expanded this profile to include natural infestations with Amblyomma spp., Rhipicephalus sanguineus, and Otodectes cynotis (ear mites), where NexGard® COMBO achieved 100% efficacy against ticks and mites by 28 days post-treatment [6] [7]. Crucially, esafoxolaner's rapid onset of action (within 48 hours of tick attachment) significantly reduces feeding duration, potentially interrupting pathogen transmission cycles for tick-borne diseases like anaplasmosis, babesiosis, and borreliosis [1].

Multiparasitism Control: Field data from Greece highlights esafoxolaner's role in managing complex parasitic infections. Examination of 472 client-owned cats revealed an overall parasitism prevalence of 22.9%, with multiparasitism (concurrent infections with ≥2 parasite species) reaching 16.3% [6]. The most prevalent parasites included Toxocara cati (18.4%), hookworms (Ancylostomatidae, 10.8%), Dipylidium caninum (4.7%), and lungworms (2.5%). Following topical NexGard® COMBO application, parasitological cure rates reached 100% against gastrointestinal helminths (T. cati, Ancylostomatidae, D. caninum) by day 14, and 100% against lungworms by day 56 (after two monthly doses). Ectoparasite eradication (O. cynotis, fleas) reached 100% by day 28 [6] [7]. This consolidated efficacy against diverse parasites simultaneously simplifies treatment protocols and enhances compliance in IPM programs.

Pharmacokinetic Basis for Sustained Protection: The pharmacokinetic profile of esafoxolaner underpins its role in sustained parasite management. Following topical administration, plasma concentrations remain above thresholds required for ectoparasite control throughout the monthly dosing interval. Steady-state plasma concentrations are achieved by the fifth monthly dose, with limited accumulation (accumulation ratio: 1.7) maintaining drug exposure within safe margins while providing uninterrupted protection [3]. This pharmacokinetic behavior supports its use in preventive IPM programs, particularly against seasonally emerging tick populations and flea challenges. Furthermore, the lack of relevant pharmacokinetic interference between esafoxolaner, eprinomectin, and praziquantel ensures consistent efficacy against all target parasites throughout the treatment period [3].

Table 3: Field Efficacy of Esafoxolaner-containing NexGard® COMBO Against Natural Parasite Infestations in Greece (n=472 cats)

Parasite CategorySpecific ParasitePre-Treatment Prevalence (%)Efficacy Assessment Time Point (Days Post-Treatment)Efficacy (%)
Gastrointestinal NematodesToxocara cati18.414100
Ancylostomatidae (hookworms)10.814100
CestodesDipylidium caninum4.714100
LungwormsAelurostrongylus abstrusus2.52896.2
56100
EctoparasitesOtodectes cynotis (mites)3.228100
Fleas (Ctenocephalides felis)2.328100
Ticks (multiple species)0.628100
Notoedres cati (mites)0.428100

Public Health Implications: By simultaneously reducing environmental contamination with helminth eggs (Toxocara spp., Ancylostoma spp.) and controlling ectoparasites capable of transmitting zoonotic pathogens, esafoxolaner-containing combinations contribute significantly to One Health initiatives. The high efficacy against Dipylidium caninum, acquired through flea ingestion, exemplifies how combining esafoxolaner (flea control) with praziquantel (tapeworm treatment) interrupts parasite life cycles at multiple points [6] [8]. This integrated approach minimizes human exposure risks to zoonotic parasites from companion animals, particularly in households with children, immunocompromised individuals, or elderly persons.

Properties

CAS Number

1096103-99-9

Product Name

Esafoxolaner

IUPAC Name

4-[(5S)-5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide

Molecular Formula

C26H17ClF9N3O3

Molecular Weight

625.9 g/mol

InChI

InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)/t23-/m0/s1

InChI Key

OXDDDHGGRFRLEE-QHCPKHFHSA-N

SMILES

O=C(C1=C2C=CC=CC2=C(C3=NO[C@](C(F)(F)F)(C4=CC(C(F)(F)F)=CC(Cl)=C4)C3)C=C1)NCC(NCC(F)(F)F)=O

Solubility

Soluble in DMSO

Synonyms

Esafoxolaner, Afoxolaner

Canonical SMILES

C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F

Isomeric SMILES

C1C(=NO[C@@]1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.